Cas no 1807063-14-4 (Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate)

Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate
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- インチ: 1S/C12H10ClF2NO3/c1-2-18-11(17)10-8(5-13)3-7(6-16)4-9(10)19-12(14)15/h3-4,12H,2,5H2,1H3
- InChIKey: ZRFLJRWPMQTLAR-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C#N)C=C(C=1C(=O)OCC)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 358
- トポロジー分子極性表面積: 59.3
- XLogP3: 3.2
Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017024-500mg |
Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate |
1807063-14-4 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
Alichem | A015017024-250mg |
Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate |
1807063-14-4 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
Alichem | A015017024-1g |
Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate |
1807063-14-4 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoateに関する追加情報
Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate (CAS No. 1807063-14-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate, identified by its CAS number 1807063-14-4, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its complex aromatic structure and functional groups, serves as a crucial building block in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable in the development of novel therapeutic agents targeting a range of diseases.
The molecular structure of Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate consists of a benzoate core substituted with several key functional groups. The presence of a 2-chloromethyl group provides a reactive site for further functionalization, while the 4-cyano and 6-(difluoromethoxy) substituents contribute to its overall reactivity and stability. These features make it an ideal candidate for use in multi-step synthetic pathways, enabling the construction of complex molecular architectures with high precision.
In recent years, Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate has been extensively studied for its potential applications in drug discovery. One of the most promising areas of research involves its use in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The compound's ability to serve as a precursor for these inhibitors stems from its ability to undergo selective modifications at multiple sites, allowing chemists to fine-tune the properties of the final product.
Recent advancements in computational chemistry have further highlighted the importance of Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate in drug development. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into drug candidates designed to interact with specific biological targets. For instance, researchers have utilized it to develop inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and are often dysregulated in cancer cells. The< strong> difluoromethoxy group, in particular, has been shown to enhance binding affinity and selectivity, making it an invaluable component in such designs.
The synthesis of Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate involves a series of well-established organic reactions, including nucleophilic substitution, cyanation, and etherification. These reactions are typically carried out under controlled conditions to ensure high yield and purity. The compound's stability under various reaction conditions makes it a preferred choice for industrial-scale production. Moreover, its compatibility with green chemistry principles has led to the development of more sustainable synthetic routes, reducing waste and minimizing environmental impact.
In addition to its role in kinase inhibitor synthesis, Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate has been explored in the development of antimicrobial agents. The< strong> cyano group and the electron-withdrawing nature of the aromatic ring contribute to its ability to disrupt bacterial cell membranes and inhibit bacterial growth. Researchers have reported promising results using this compound as a lead molecule in the discovery of novel antibiotics capable of overcoming antibiotic resistance.
The growing demand for Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate has spurred innovation in synthetic methodologies. Continuous flow chemistry, for example, has emerged as a powerful tool for producing this intermediate efficiently and cost-effectively. This approach not only improves scalability but also enhances reproducibility, ensuring that pharmaceutical manufacturers can rely on consistent quality for their drug candidates.
The future prospects for Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate are bright, with ongoing research uncovering new applications and synthetic strategies. As our understanding of biological systems continues to expand, so too will the need for sophisticated intermediates like this one. By leveraging cutting-edge technologies and collaborative research efforts, scientists are poised to unlock even greater potential from this versatile compound.
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